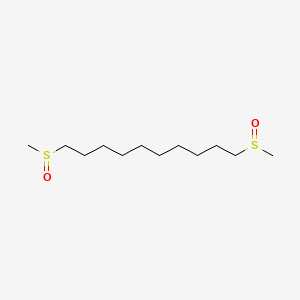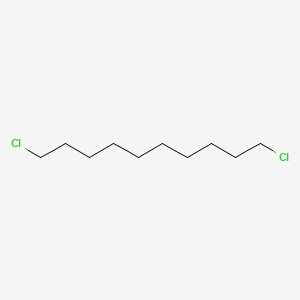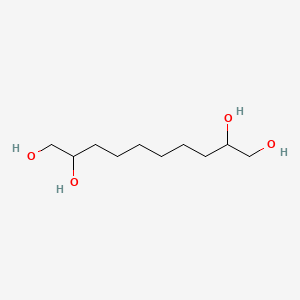
Decarboxyl ofloxacin, (S)-
Descripción general
Descripción
Decarboxyl ofloxacin, (S)-, is a degradation product of Levofloxacin . It is a fluoroquinolone antibiotic that fights bacteria in the body . It is used to treat bacterial infections of the skin, lungs, prostate, or urinary tract (bladder and kidneys). Ofloxacin is also used to treat pelvic inflammatory disease and Chlamydia and/or gonorrhea .
Molecular Structure Analysis
Decarboxyl ofloxacin, (S)-, has a molecular formula of C17H20FN3O2 and a molecular weight of 317.358 . The exact mass is 317.15 .Aplicaciones Científicas De Investigación
Antibacterial Efficacy and Mechanism of Action
Ofloxacin, including its S-isomer (levofloxacin), is a fluoroquinolone with a broad spectrum of activity against both gram-positive and gram-negative bacteria. It works by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and cell division. Studies highlight its effectiveness against a range of infections, including respiratory, urinary tract, and skin infections. Levofloxacin, the S-isomer of ofloxacin, is noted for its enhanced potency due to its stereochemical properties, offering superior activity against various pathogens (Davis & Bryson, 1994).
Clinical Applications Beyond Infection Treatment
Research extends into ofloxacin's use in otic solutions for ear infections, showcasing its effectiveness and safety profile in managing otitis media and externa. It's highlighted for its broad spectrum of activity and high concentrations in the ear, providing a valuable option for topical treatment (Simpson & Markham, 1999).
In urology, ofloxacin demonstrates significant utility in treating infections like cystitis and prostatitis, owing to its excellent penetration into the urinary tract and prostate tissue. It's effective against common uropathogens, underscoring its role in managing urologic infections (Corrado, 1991).
Mecanismo De Acción
Target of Action
Descarboxyl Levofloxacin, also known as Decarboxyl Ofloxacin (S)- or (S)-Decarboxyl Ofloxacin, is a synthetic fluoroquinolone antibacterial agent . The primary targets of this compound are two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication and repair .
Mode of Action
Descarboxyl Levofloxacin exerts its antimicrobial activity by inhibiting the supercoiling activity of bacterial DNA gyrase and topoisomerase IV . This inhibition halts DNA replication, thereby preventing bacterial proliferation .
Biochemical Pathways
It is known that the compound interferes with the dna replication process of bacteria by inhibiting the action of dna gyrase and topoisomerase iv . This disruption in the DNA replication process leads to the death of the bacteria .
Pharmacokinetics
The pharmacokinetics of Levofloxacin, the parent compound of Descarboxyl Levofloxacin, have been studied extensively . The drug is widely distributed in the body, including in the lungs, prostate, and skin . Levofloxacin is primarily excreted unchanged in the urine . .
Result of Action
The molecular and cellular effects of Descarboxyl Levofloxacin’s action primarily involve the inhibition of bacterial growth. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents bacterial DNA replication, leading to bacterial death . In addition, Levofloxacin has been studied for its anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Descarboxyl Levofloxacin. For instance, the presence of antibiotics in the environment can lead to the development of antibiotic resistance in bacteria . Furthermore, the distribution, transport, and biological activity of antibiotics in soil can be affected by several environmental factors such as soil organic matter, pH value, and cation types . .
Safety and Hazards
Safety measures for handling Decarboxyl ofloxacin, (S)-, include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. Personal protective equipment and chemical impermeable gloves should be worn. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLCAWXSWVQNHK-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170621 | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178964-53-9 | |
| Record name | (3S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178964-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178964539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decarboxyl ofloxacin, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECARBOXYL OFLOXACIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20TYA9K7RU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















